N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000211084734 .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene-based compounds plays a vital role in their biological effects .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Intramolecular Diels–Alder Reaction
The thiophene nucleus has been investigated for its role as both a diene and a dienophile in the context of the Intramolecular Diels–Alder reaction, which is a critical reaction for the synthesis of complex organic compounds. This reactivity is influenced by the substituents present, showcasing the compound's utility in constructing diverse molecular architectures (Himbert et al., 1990).
Materials Science
Polymer Synthesis
Xanthene units, when integrated into polymers, contribute to the development of materials with desirable properties such as optical transparency, thermal stability, and mechanical strength. For instance, new polyamides containing xanthene units exhibit high glass transition temperatures, thermal stability, and low moisture absorption, making them suitable for advanced material applications (Guo et al., 2015).
Computational Chemistry and Molecular Design
Synthesis and Characterization of Thiophene-Based Compounds
The synthesis of thiophene-based pyrazole amides through various catalytic approaches has been detailed, providing insight into the structural and electronic features of these compounds. Computational applications, including DFT calculations, have been utilized to predict the non-linear optical (NLO) properties, demonstrating the compound's potential in electronic and photonic devices (Kanwal et al., 2022).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3S2/c26-23(15-11-12-29-14-15)21-10-9-16(30-21)13-25-24(27)22-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22/h1-12,14,22H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRHSUZHNDMEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(=O)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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